Journal Name:Energy & Environmental Science
Journal ISSN:1754-5692
IF:32.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ee
Year of Origin:2008
Publisher:Royal Society of Chemistry
Number of Articles Per Year:481
Publishing Cycle:Monthly
OA or Not:Not
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03519K
Moisture-based adsorption thermal batteries (ATBs) have the potential to alleviate the temporal and geographic mismatch between heat producers and heat consumers, but realizing practical applications is still challenging, in spite of the huge developments in novel materials and system design. Here, a proof-of-concept solar Trombe-wall (T-wall)-based ATB prototype with honeycomb-design, scalable, and low-cost CaCl2-based fiber brick with ink (ICFB) sorbents is reported for the first time. The ICFB achieves an outstanding thermal storage capacity of 172.8 kW h m−3 and good stability in heat charging–discharging cycles. Importantly, the idea of the solar chimney effect in passive building heating is introduced into the system structural design to pursue optimal thermal output and energy saving. Together with the rational operating strategy, the T-wall-based ATB prototype shows exceptional thermal performance, achieving a heat discharging power density of 1.97 kW m−3, a discharging efficiency of 64.8%, an energy utilization coefficient of 0.87 kW ht kW hc−1, and an energy consumption coefficient of 1.32 kW he kW hts−1 reduced by 54.2% in comparison with 100%-electricity use, demonstrating its adaptability and possibility of realizing day and night heating in low-carbon scenarios.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03332E
Sodium metal batteries (SMBs) are one of the most promising energy storage technologies owing to the rich abundance of sodium and its high gravimetric capacity. However, safe applications of SMBs are hindered by reactive sodium metal and the highly flammable electrolyte, which leads to dendritic growth, gassing and fire issues. Here we report a new class of bromide-based nonflammable electrolytes for sodium metal batteries using flame-retardant 2-bromo-1-(2-bromoethoxy)ethane (BBE) solvent. This solvent not only has higher fire retardancy than typical P, Cl, F-based nonflammable solvents owing to the lower energy barrier of radical scavenger dissociation, but also derives a solid electrolyte interphase (SEI) containing NaBr with a high ionic conductivity to suppress the dendrite and gassing issues. The BBE-based electrolyte prolongs the cycle life (80% capacity retention) of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles and produces a stable cycle life of 1400 h in the Na//Na symmetric cells. We further demonstrated a sodium metal pouch cell showing a capacity retention of 97.9% after 264 cycles at 1C. This work provides a rational design strategy for improving electrolyte flame retardancy and constructing a stable SEI for safe and long-life sodium metal battery applications.
Constructing host–guest recognition electrolytes promotes the Li+ kinetics in solid-state batteries†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03283C
Owing to their good interfacial contact with electrodes, solid polymer electrolytes (SPEs) are believed to be a promising candidate for solid-state batteries. However, the inferior kinetics of SPEs, which are caused by their lower Li+ conductivity and narrower electrochemical window, have severely hindered their applications. Here, a novel host–guest recognition gel polymer electrolyte (GPE) strategy is proposed and further combined with in situ polymerization technology to construct a MOFs–GPE system. Innovatively, Ti-MOFs with synergetic various sites serve as a “host” platform for the GPE to tune the electrolyte properties; they not only act as a highly effective accelerator for Li+ ion conduction, but also afford favorable properties in terms of mechanical strength and withstanding high voltage. The MOFs–GPE system enables the stable operation of state-of-the-art cathodes LiFePO4 and high-voltage LiNi0.9Co0.05Mn0.05O2. The as-assembled LiNi0.9Co0.05Mn0.05O2|G@MOFs (Ti)|graphite full battery demonstrates a good cycling stability with 71.4% capacity retention after 250 cycles at room temperature. In situ measurements and DFT calculations reveal that the transport kinetics of the Li+ ions in the composite electrolyte can be accelerated by the introduced MOF host. This work provides significant guidance for improving ion transport in host–guest recognition SPEs and an understanding of the potential Li+ kinetics mechanisms.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03761D
Furfuryl alcohol (FA), formate (FM), and H2 are important chemicals used in various chemical manufacturing industries. One promising approach for the simultaneous production of these chemicals is coupling cathodic furfuryl electrochemical hydrogenation (FEH) with anodic formaldehyde oxidation reaction (FOR) in an electrolyzer using bifunctional electrocatalysts. Here, bifunctional catalysts (CuxAgy/CF) are designed to achieve faradaic efficiency of 95.6 and 100.0% for FA and FM coproduction, respectively. This innovative technology not only achieves more valuable anodic products than oxygen but also simultaneously produces H2 at both anode and cathode at ultra-low voltage. Through density function theory (DFT) calculations and in situ spectroscopy analysis, it is demonstrated that the CuxAgy/CF electrocatalysts optimize the adsorption of intermediates ((C4H3O)CH2O* and H2C(OH)O*) and greatly reduce the energy barriers of rate-determining steps. The Cu3Ag7/CF(+)||Cu7Ag3/CF(−) electrolyzer reaches a current density of 500 mA cm−2 with a cell voltage of only 0.50 V, providing an effective method to simultaneously generate valuable chemicals (FA, FM, and H2).
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03772J
Despite the rapid rise in the performance of a variety of perovskite optoelectronic devices with vertical charge transport, the effects of ion migration remain a common and longstanding Achilles’ heel limiting the long-term operational stability of lead halide perovskite devices. However, there is still limited understanding of the impact of tin (Sn) substitution on the ion dynamics of lead (Pb) halide perovskites. Here, we employ scan-rate-dependent current–voltage measurements on Pb and mixed Pb–Sn perovskite solar cells to show that short circuit current losses at lower scan rates, which can be traced to the presence of mobile ions, are present in both kinds of perovskites. To understand the kinetics of ion migration, we carry out scan-rate-dependent hysteresis analyses and temperature-dependent impedance spectroscopy measurements, which demonstrate suppressed ion migration in Pb–Sn devices compared to their Pb-only analogues. By linking these experimental observations to first-principles calculations on mixed Pb–Sn perovskites, we reveal the key role played by Sn vacancies in increasing the iodide ion migration barrier due to local structural distortions. These results highlight the beneficial effect of Sn substitution in mitigating undesirable ion migration in halide perovskites, with potential implications for future device development.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02714G
A significant challenge is to develop smart catalysts that can adapt in real time to complex reaction environments. Here, we report a bifunctional catalyst, IrOx/Ni(OH)2 assembly, that can switch between the urea oxidation reaction (UOR) and the oxygen evolution reaction (OER) depending on the reagent coverage on the catalyst. This switch is achieved by altering the electron transfer path in the Ir–O–Ni configuration. At a critical concentration of urea, the electron transfer shifts from the Ir site to the Ni site, resulting in the switch from the OER to the UOR. This reagent-adaptive electron transfer path switching is facilitated by local charge redistribution with increasing reagent coverage. The catalyst exhibits a low onset potential of 1.42 V vs. reversible hydrogen electrode (RHE) for the OER and 1.32 V vs. RHE for the UOR, and 200 hours of stability at 10 mA cm−2 for both the OER and UOR. This reagent-adaptive active center switching makes the catalyst useful for hydrogen production coupled with environmental purification, providing a promising approach for efficient and adaptable catalysis.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03411A
p-Type (Bi, Sb)2Te3 is the most excellent thermoelectric material near room temperature; however, the drastically declined performance makes it incapable of coping with low-grade waste heat recovery scenarios above 500 K. Herein, firstly, a great advance in thermoelectric performance is realized through reasonable composition control and microstructure design, including lithium acceptor doping to improve the electrical transport performance and subsequent Te addition to suppress the donor-like effect to further fine-tune the power factor, as well as the construction of dispersed nanopores, which leads to very low thermal conductivity. As a result, a highly competitive ZT of 1.42 at 373 K and a ZTave of 1.23 from 303 K to 523 K are achieved concurrently. Secondly, (Bi, Sb)2Te3 and its higher-temperature analogue Sb2Te3 are organized in a segmented structure by one-step sintering to broaden the temperature range. Similarly, optimized Mg3(Sb, Bi)2 materials with different high-performance temperature ranges are used to prepare the n-type segmented leg. Finally, a 2-pair module is fabricated, showing an efficiency of up to 10.5% and a power density of 0.53 W cm−2 with a temperature difference of 380 K. This work provides robust evidence for the high potential of (Bi, Sb)2Te3/Mg3(Bi, Sb)2 segmented modules for waste heat recovery.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03879C
Sodium metal-based solid-state batteries hold tremendous potential for next-generation batteries owing to low-cost earth-abundant sodium resources. However, fabricating thin free-standing solid electrolytes that could cycle sodium at high current densities has been a major challenge in developing room temperature solid-state sodium batteries. By developing high conducting Zn2+ and Mg2+ dual-doped Na3Zr2SiPO12 (NASICON) solid electrolytes and fabricating a 3D porous-dense-porous architecture (with an ultrathin, 25 μm, dense separator) coated with a nanoscale ZnO layer, an extremely low anode interfacial resistance of 3.5 Ω cm2 was realized. This enabled a record high critical current density of 40 mA cm−2 at room temperature with no stack pressure and a cumulative sodium cycling capacity of 10.8 A h cm−2 was achieved. Furthermore, pouch cells were assembled as a proof-of-concept with Na3V2(PO4)3 cathodes on dense-porous bilayer electrolytes with sodium metal anodes and cycled up to 2C rates at room temperature with no applied stack pressure.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02693K
Zinc-based flow batteries are receiving huge attention due to their attractive features of high energy density and low cost. Nevertheless, their reliability is normally limited by dendritic zinc in the anode, which is influenced by the enormous difference in the transfer rate of zinc species in bulk solution and their electrochemical reaction rate at the anode. Here we engineer an artificial bridge between the anode and the anolyte enabled by organic ligands to realize fast transfer of zinc species from bulk solution to the interfacial region of the anode for zinc-based flow batteries. The ligands serve as the bridge in constructing a directional three-dimensional transport channel for zinc species first by coordination with zinc species and then adsorption on the surface of the anode, which enables a highly uniform and dense zinc morphology. Remarkably, an alkaline zinc–iron flow battery cell stacked with the organic ligand in the anolyte achieves stable cycling for ∼700 hours at 40 mA cm−2 with an average coulombic efficiency of 98.04% and an energy efficiency of 88.53%, respectively. This work presents a promising solution to address the issue of zinc dendrites and offers a path for developing highly reliable electrolytes for low-cost and sustainable zinc-based flow batteries.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE01035J
Clusters of machinery units coupled tightly may emerge collective behavior and act like the metamaterial to tackle agitations from the environment. It is especially meaningful for exploiting water wave energy, which is a promising clean energy source with enormous reserves but a formidable challenge for traditional bulky generators. Here, a novel three-dimensional (3D) chiral network of triboelectric nanogenerators (TENGs) is designed for the first time to effectively harvest water wave energy based on this idea. Unlike traditional bulky and rigid machines, the 3D TENG network adopts a distributed architecture with chiral connections between unbalanced units, which imparts the network flexibility, hyper-elasticity in water, and wave-absorption behavior, similar to mechanical chiral metamaterials. The network can be configured to different scales and depths to harvest wave energy in all directions. A comprehensive energy harvesting system integrated with a power management circuit is constructed, with the stored energy enhanced by about 319 times. The novel 3D chiral network shows great potential for blue energy harvesting and self-powered systems based on TENGs, which can be more adaptive to severe ocean environments with flexible and distributed characteristics. This study also presents an insightful paradigm shift from mechanical metamaterial designs to energy harvesting networks, with similarities in mechanical wave energy absorption and conversion, inspiring novel energy harvesting systems and other strongly coupled machinery systems of multiple units based on metamaterials.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D1EE04008A
Carbon-based perovskite solar cells (C-PSCs) are recognized as low-cost stable photovoltaics. However, currently most highly efficient C-PSCs are optically opaque, which means that they can only utilize direct illumination but cannot efficiently utilize the reflected irradiance. Here we propose bifacial C-PSCs incorporating transparent carbon-nanotube (CNT) network films in the rear electrode to efficiently utilize the reflected irradiation. By systematically optimizing the type and size of representative CNTs (including MWCNTs and SWCNTs), we find that the SWCNT-PSCs show a monofacial-power-conversion-efficiency (monofacial-PCE) of up to 21.4%, whereas the SWCNT-PSCs reach a bifacial power output of 24.0 mW cm−2 in natural reflecting surroundings (20% of AM 1.5 G irradiance) and 34.1 mW cm−2 in artificial reflecting surroundings (100% of AM 1.5 G irradiance). The bifacial SWCNT-PSCs also show high operational stability with a loss of 5% under 1000 h full sun continuous illumination. Moreover, we achieved a PCE of 27.1% by using our bifacial device as a top cell together with a CIS bottom cell in a 4-T tandem. These findings point to a promising direction for improving the output power per unit area of PSCs.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D1EE02929K
Future rechargeable Li metal batteries (LMBs) require a rational electrolyte design to stabilize the interfaces between the electrolyte and both the lithium metal anode and the high voltage cathode. This remains the greatest challenge in achieving high cycling performance in LMBs. We report an ether-aided ionic liquid electrolyte which offers superior Li metal deposition, high voltage (5 V) stability and non-flammability. High performance cycling of LiNi0.8Mn0.1Co0.1O2 (4.4 V) and LiNi0.6Mn0.2Co0.2O2 (4.3 V) cells is demonstrated with high coulombic efficiency (>99.5%) at room temperature and elevated temperatures, even at high practical areal capacity for the latter of 3.8 mA h cm−2 and with a capacity retention of 91% after 100 cycles. The ether-ionic liquid chemistry enables desirable plated Li microstructures with high packing density, minimal ‘dead’ or inactive lithium formation and dendrite-free long-term cycling. Along with XPS studies of cycled electrode surfaces, we use molecular dynamics simulations to demonstrate that changes to the electrolyte interfacial chemistry upon addition of DME plays a decisive role in the formation of a compact stable SEI.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D1EE03028K
Concentrating solar thermal (CST) is an efficient renewable energy technology with low-cost thermal energy storage. CST relies on wide-spectrum solar thermal absorbers that must withstand high temperatures (>600 °C) for many years, but state-of-the-art coatings have poor optical stability. Here, we show that the largely overlooked macro-scale morphology is key to enhancing both optical resilience and light trapping. Inspired by stony-coral morphology, we developed a hierarchical coating with three tuneable length-scale morphologies: nano- (∼120 nm), micro- (∼3 μm) and macro-scales (>50 μm). Our coating exhibits outstanding, stable solar absorptance of >97.75 ± 0.04% after ageing at 850 °C for more than 2000 hours. The scalability of our coating is demonstrated on a commercial solar thermal receiver, paving the way for more reliable high-performance solar thermal systems.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D2EE03134E
How to design organic solar cell (OSC) systems with high device efficiency and excellent processing performance is still one of the urgent issues to be solved. Herein, we designed an asymmetric acceptor BTP-F3Cl and incorporated it into the PM1:L8-BO blend. Compared with the L8-BO neat acceptor, the L8-BO:BTP-F3Cl alloy acceptor shows larger exciton diffusion length, higher photoluminescence quantum yield and superior electron mobility. With the introduction of BTP-F3Cl, the red-shifted absorption spectra, the prolonged exciton lifetime, the enhanced charge transport property, and the depressed non-radiative recombination promote the ternary system to obtain improved short-circuit current density and fill factor. Consequently, the ternary device delivers an efficiency of 19.1% (certified as 18.7%), representing one of the highest values reported so far. Moreover, this system can achieve a promising efficiency of approximately 19% in tetrahydrofuran-processed OPV devices fabricated by a blade-coating technology. Importantly, the BTP-F3Cl-introduced ternary system can overcome the scaling lag of device efficiency more effectively than the host system. Overall, this work can effectively guide the lab-to-manufacturing translation of green printing OSCs.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D2EE02647C
Electrochemical nitrate reduction, which has attracted rapidly increasing attention over recent years, can potentially enable the indirect fixation of atmospheric N2 as well as the efficient removal of nitrate from industrial wastewater. It is, however, limited by the lack of efficient and low-cost electrocatalysts available so far. To address this challenge, we here demonstrate a two-dimensional nickel porphyrin-based covalent organic framework (COF) as a potential candidate for the first time. The product has a highly ordered molecular structure with abundant square-shaped nanopores. In neutral solution, the reduction of nitrate ions at different concentrations from ammonia is realized with a great selectivity of ∼90% under a mild overpotential, a remarkable production rate of up to 2.5 mg h−1 cm−2, a turnover frequency of up to 3.5 s−1, and an intrinsic stability that is best delivered under pulse electrolysis. This cathodic reaction can also be coupled with the oxygen evolution reaction to enable full-cell electrolysis at high efficiency. Theoretical computations indicate that nickel centers can stably adsorb nitrate, and facilitate its subsequent reduction by lowering the energy barrier of the rate-determining step.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE00635B
Electrocatalytic ammonia (NH3) synthesis from nitrate (NO3−) is a promising alternative to the Haber–Bosch route that requires high energy input and carbon emissions. However, sluggish anodic oxygen evolution reaction (OER) kinetics requires a large overpotential (>1.23 V vs. RHE), severely restricting the electrocatalytic cathodic NO3− reduction reaction (NO3−RR). Herein, a HCHO oxidation reaction (FOR) was developed to achieve 300 mA cm−2 at 0.81 VRHE, which was 1.56 V lower than that of the OER (Pt). A superior HCOOH production rate of 9.64 mmol cm−2 h−1 was achieved over Cu2O, approaching the highest performance reported to date. Further investigation indicated that the anodic HCHO oxidation mechanism involves electrocatalytic oxidative dehydrogenation (EOD) and tandem reaction pathways. The tandem reaction features the electrocatalytic oxidation of cubic Cu2O to orthorhombic Cu(OH)2 and spontaneous reduction of Cu(OH)2 to Cu2O by HCHO. Subsequently, the two-electrode coupling FOR and NO3−RR wherein Cu2O is utilized at both anode and cathode requires an ultra-low cell voltage of −0.19 V to achieve 10 mA cm−2 and realizes the high faradaic efficiency of 99.77% for NO3− conversion to NH3. This strategy represents a novel transformative system for simultaneously treating pollutants (HCHO and NO3−) and yielding value-added chemicals (HCOOH and NH3).
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE01302B
Faradaic deionization (FDI) is a promising technology for energy-efficient water desalination using porous electrodes containing redox-active materials. Herein, we demonstrate for the first time the capability of a symmetric FDI flow cell to produce freshwater (<17.1 mM NaCl) from concentrated brackish water (118 mM), to produce effluent near freshwater salinity (19.1 mM) from influent with seawater-level salinity (496 mM), and to reduce the salinity of hypersaline brine from 781 mM to 227 mM. These remarkable salt-removal levels were enabled by using flow-through electrodes with high areal-loading of nickel hexacyanoferrate (NiHCF) Prussian Blue analogue intercalation material. The pumping energy consumption due to flow-through electrodes was mitigated by embedding an interdigitated array of <100 μm wide channels in the electrodes using laser micromachining. The micron-scale dimensions of the resulting embedded, micro-interdigitated flow fields (eμ-IDFFs) facilitate flow-through electrodes with high apparent permeability while minimizing active-material loss. Our modeling shows that these eμ-IDFFs are more suitable for our intercalation electrodes because they have >100× lower permeability compared to common redox-flow battery electrodes, for which millimetric flow-channel widths were used exclusively in the past. Total desalination thermodynamic energy efficiency (TEE) was improved by more than ten-fold relative to unpatterned electrodes: 40.0% TEE for brackish water, 11.7% TEE for hypersaline brine, and 7.4% TEE for seawater-salinity feeds. Water transport between diluate and brine streams and charge efficiency losses resulting from (electro)chemical effects are implicated as limiting energy efficiency and water recovery, motivating their investigation for enhancing future FDI performance.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE01803B
Carbon capture and storage (CCS) is commonly acknowledged as a valuable technology for reducing industrial emissions. However, limited installation capacity raises questions about its ability to scale up effectively and promptly. This issue can, in part, be attributed to expensive and energy-intensive processes, as well as the poorly-understood role of heat- and material integration. Here, we show that net-zero and net-negative industrial sectors are possible by integrating capture and mineralization in cement production, steel manufacture, and waste incineration. These sectors feature large amounts of waste heat, alkaline solid residues, and process emissions. We estimate that the three sectors combined could reduce European emissions by 27% (c.a. 860 Mton), with marginal abatement costs between 62 and 85 EUR per ton of CO2. These values compare favorably with deploying capture and storage separately, with economic benefits of up to 50%. Moreover, CCS needs to be considered within an industrial cluster to justify its economic and environmental deployment, with system integration being crucial when taking investment decisions.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02243A
This work explores and provides new understanding how catholyte flow compartment design and catholyte bubble flow characteristics of a gas diffusion electrode inside a CO2 flow cell electrolyzer affect its electrocatalytic reactivity and product selectivity. Focusing on Cu-based GDEs for CO2 electroreduction to hydrocarbons at high current densities (50–700 mA cm−2), four basic compartment designs were selected, 3D printed and investigated. Experiments were coupled to computational fluid dynamics simulation of catholyte flow and bubble dynamics. The findings from this work suggest a homogenous fluid velocity distribution combined with fluid velocity in the range between 0.1–0.01 m s−1 to be optimal for high yields in C2+ products at high current densities. Special focus was placed on the role and relation between gas bubble dynamics and local pH, both strongly affected by the design architecture. From our experimental observations and simulations, we propose a hydrodynamic “volcano” model addressing the competition between bubble release rate and local pH, both controlled by catholyte flow velocity. The balance between fast bubble release and high enough local pH across the electrode surface puts the electrolyzer operation at the top of the performance volcano.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/B916995D
The direct carbon fuel cell (DCFC) is a special type of high temperature fuel cell which allows direct conversion of the chemical energy of different carbon materials into electricity. The thermodynamic efficiency of this process is high, and thus the overall conversion efficiency has the potential to exceed these of other fuel cell concepts. Until now the most developed DCFC-systems are based on molten carbonate or hydroxide as electrolyte. In this publication we show that also for a system with a solid electrolyte such as in solid oxide fuel cells (SOFC), which suffers, in principle, from limited contact between the solid fuel and the solid electrolyte, significant conversion rates can be achieved at such interfaces. The principal aspects of the direct electrochemical conversion of carbon powders in an SOFC-system have been investigated in the temperature range of 800 °C to 1000 °C. It has been shown that using a flat planar anode, carbon conversion rates exceeding 100 mA cm−2 are possible. Different solid fuels have been investigated in order to determine the influence of carbon properties on the electrochemical conversion.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.4 | 279 | Science Citation Index Expanded | Not |
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